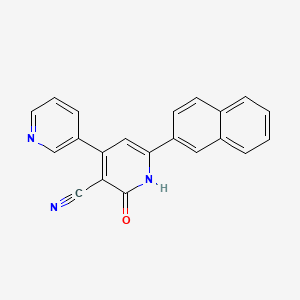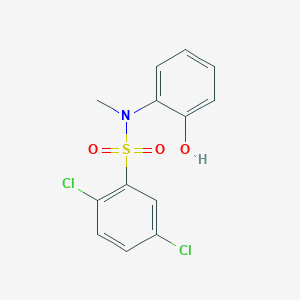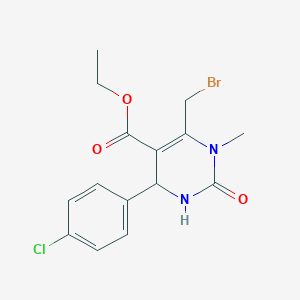![molecular formula C20H31NO2S B11052728 4-(dodecylsulfanyl)-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B11052728.png)
4-(dodecylsulfanyl)-6-methylfuro[3,4-c]pyridin-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dodecylsulfanyl)-6-methylfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that features a furo[3,4-c]pyridine core structure. This compound is characterized by the presence of a dodecylsulfanyl group at the 4-position and a methyl group at the 6-position. The unique structural features of this compound make it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dodecylsulfanyl)-6-methylfuro[3,4-c]pyridin-3(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Furo[3,4-c]pyridine Core: This step often involves the cyclization of a suitable pyridine derivative with a furan ring precursor under acidic or basic conditions.
Introduction of the Dodecylsulfanyl Group: The dodecylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a dodecylthiol reacts with a halogenated intermediate.
Methylation: The methyl group at the 6-position can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Dodecylsulfanyl)-6-methylfuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The dodecylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted furo[3,4-c]pyridine derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 4-(dodecylsulfanyl)-6-methylfuro[3,4-c]pyridin-3(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules. Its structural features may allow it to interact with proteins, nucleic acids, and other biomolecules, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, antiviral, or anticancer properties. Research into these derivatives could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure may impart desirable characteristics to polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of 4-(dodecylsulfanyl)-6-methylfuro[3,4-c]pyridin-3(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The dodecylsulfanyl group could facilitate membrane permeability, while the furo[3,4-c]pyridine core may interact with active sites or binding pockets of target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Dodecylsulfanyl)-6-methylfuro[3,4-b]pyridin-3(1H)-one: Similar structure but different ring fusion pattern.
4-(Dodecylsulfanyl)-6-methylfuro[2,3-c]pyridin-3(1H)-one: Different position of the furan ring fusion.
4-(Dodecylsulfanyl)-6-methylthieno[3,4-c]pyridin-3(1H)-one: Sulfur atom replacing the oxygen in the furan ring.
Uniqueness
The uniqueness of 4-(dodecylsulfanyl)-6-methylfuro[3,4-c]pyridin-3(1H)-one lies in its specific ring fusion pattern and the presence of both a dodecylsulfanyl group and a methyl group. These features confer distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H31NO2S |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
4-dodecylsulfanyl-6-methyl-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C20H31NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-24-19-18-17(14-16(2)21-19)15-23-20(18)22/h14H,3-13,15H2,1-2H3 |
InChI Key |
KVRZCZNNPLEZFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC(=CC2=C1C(=O)OC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-5-amino-6-cyano-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxamide](/img/structure/B11052658.png)
![N-{[(3-chlorophenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11052668.png)
![5-bromo-5-nitro-1'-[(4-phenylpiperazin-1-yl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11052672.png)
![3-(4-Chlorophenyl)-6-(3,5-dinitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052673.png)

![N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B11052687.png)
![4-Bromo-3-[3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B11052689.png)
![3-(1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052704.png)
![2-Hydroxy-N'-{3-[(2-hydroxyethyl)amino]propanoyl}benzohydrazide](/img/structure/B11052710.png)

![4-{3-[4-(cyanomethoxy)phenyl]-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl}phenyl acetate](/img/structure/B11052725.png)
![6-phenyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11052730.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(morpholin-4-yl)carbonyl]oxolan-2-one](/img/structure/B11052736.png)
